molecular formula C27H43Cl2N5O2 B1456636 C 021 dihydrochloride

C 021 dihydrochloride

Cat. No.: B1456636
M. Wt: 540.6 g/mol
InChI Key: GKJKNYQUFAPLOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

C 021 dihydrochloride is a potent antagonist of the CC chemokine receptor 4 (CCR4). This compound is known for its ability to inhibit functional chemotaxis in both human and mouse models. It has shown significant potential in scientific research, particularly in the fields of immunology and inflammation .

Biochemical Analysis

Biochemical Properties

C 021 dihydrochloride plays a crucial role in biochemical reactions by inhibiting the CCR4 receptor. This receptor is involved in the chemotaxis of immune cells, particularly T cells, to sites of inflammation. By blocking CCR4, this compound can modulate immune responses and reduce inflammation. The compound interacts with several biomolecules, including the chemokine ligand CCL22. It effectively prevents CCL22-derived [35S]GTPγS from binding to the receptor with an IC50 of 18 nM . This interaction highlights the compound’s potency in inhibiting chemotactic responses.

Cellular Effects

This compound has significant effects on various cell types and cellular processes. In immune cells, particularly T cells and macrophages, the compound inhibits chemotaxis, thereby reducing the migration of these cells to inflammatory sites . This inhibition can lead to decreased inflammation and modulation of immune responses. Additionally, this compound influences cell signaling pathways by blocking the activation of CCR4, which is involved in the signaling cascade that promotes cell migration and activation . The compound’s impact on gene expression and cellular metabolism is also notable, as it can alter the expression of genes involved in inflammatory responses.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the CCR4 receptor, thereby preventing the receptor’s interaction with its natural ligands, such as CCL22 . This binding inhibits the downstream signaling pathways that are typically activated by CCR4, including the activation of G proteins and subsequent intracellular signaling cascades. By blocking these pathways, this compound effectively reduces chemotaxis and immune cell activation. The compound’s ability to inhibit enzyme activity and alter gene expression further contributes to its anti-inflammatory effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as at -80°C for up to six months . Over time, the compound’s inhibitory effects on chemotaxis and immune cell activation can persist, although prolonged exposure may lead to adaptive responses in cells. In vitro and in vivo studies have demonstrated that this compound can maintain its efficacy in reducing inflammation and modulating immune responses over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits chemotaxis and reduces inflammation without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including potential impacts on liver function and overall cellular health. Studies in murine models have shown that a dosage of 1 mg/kg administered intraperitoneally daily for three days significantly reduces microgliosis and the pERK1/2 to tERK1/2 ratio . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to its degradation and clearance from the body. The compound is metabolized primarily in the liver, where it undergoes oxidative metabolism . Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound, leading to its breakdown and eventual excretion. The compound’s interaction with metabolic enzymes can influence its overall efficacy and duration of action. Additionally, this compound can affect metabolic flux and metabolite levels, further impacting its pharmacokinetic properties.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its therapeutic effects. The compound is transported across cell membranes via specific transporters and binding proteins . Once inside the cells, this compound can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its inhibitory effects on CCR4. The compound’s distribution within tissues is also influenced by its binding affinity to plasma proteins, which can affect its bioavailability and overall therapeutic potential.

Subcellular Localization

This compound’s subcellular localization plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with CCR4 and other biomolecules . Targeting signals and post-translational modifications may direct this compound to specific cellular compartments, enhancing its inhibitory effects on chemotaxis and immune cell activation. The compound’s localization within subcellular compartments can also influence its stability and degradation, further impacting its overall efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C 021 dihydrochloride involves several steps, starting with the preparation of the core quinazoline structure. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:

Chemical Reactions Analysis

Types of Reactions

C 021 dihydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield oxidized derivatives, while reduction reactions yield reduced derivatives .

Scientific Research Applications

C 021 dihydrochloride has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

C 021 dihydrochloride is unique in its high potency and selectivity for the CCR4 receptor. This makes it a valuable tool for studying the specific role of CCR4 in various biological processes and for developing targeted therapies .

Properties

IUPAC Name

N-cycloheptyl-6,7-dimethoxy-2-(4-piperidin-1-ylpiperidin-1-yl)quinazolin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H41N5O2.2ClH/c1-33-24-18-22-23(19-25(24)34-2)29-27(30-26(22)28-20-10-6-3-4-7-11-20)32-16-12-21(13-17-32)31-14-8-5-9-15-31;;/h18-21H,3-17H2,1-2H3,(H,28,29,30);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKJKNYQUFAPLOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCC(CC3)N4CCCCC4)NC5CCCCCC5)OC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H43Cl2N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main finding of the research regarding CCL2 and hepatic encephalopathy?

A1: The research demonstrates that neuronal CCL2, a chemokine typically associated with immune responses, is upregulated in the brain during hepatic encephalopathy [, ]. This upregulation contributes to the activation of microglia, the resident immune cells of the central nervous system, and ultimately exacerbates neurological decline.

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